4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

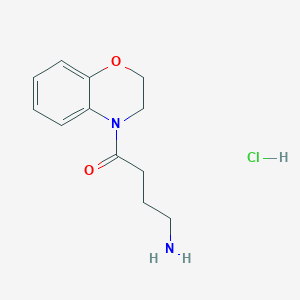

The compound 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride is systematically named according to IUPAC guidelines to reflect its fused benzoxazine ring and substituents. The core structure consists of a 3,4-dihydro-2H-1,4-benzoxazine moiety, a bicyclic system containing one oxygen and one nitrogen atom. The substituents include a butan-1-one chain at position 1 of the benzoxazine ring and an amino group at position 4 of the butanone chain, with a hydrochloride counterion.

The CAS Registry Number for this compound is 1311317-90-4 , a unique identifier that distinguishes it from related benzoxazine derivatives. This CAS number is linked to its specific stereoelectronic configuration and substitution pattern, which differentiates it from analogs such as 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide (CAS 954571-02-9) or N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride (CAS 1423027-81-9).

Structural Relationship to 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

The compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine family, characterized by a partially saturated bicyclic system with oxygen at position 1 and nitrogen at position 4. This scaffold is prevalent in bioactive molecules due to its ability to mimic natural heterocycles and participate in hydrogen bonding. Key structural features include:

- Bicyclic Core : A benzene ring fused to a six-membered oxazine ring, with two adjacent saturated carbons (positions 3 and 4).

- Substituent Modifications : The butan-1-one chain at position 1 introduces a ketone functional group, while the amino group at position 4 enhances solubility and potential for salt formation.

- Hydrochloride Salt : Protonation of the amino group stabilizes the compound, a common strategy for improving crystallinity and bioavailability.

Comparative analysis with simpler derivatives, such as 2H-1,4-benzoxazin-3(4H)-one (CAS 5466-88-6), highlights the impact of the butanone-amino substituent on molecular geometry and electronic distribution.

Molecular Formula and Weight Validation

The molecular formula C₁₂H₁₇ClN₂O₂ corresponds to a monoisotopic mass of 256.73 g/mol , consistent with high-resolution mass spectrometry data. Validation steps include:

Elemental Composition :

- Carbon (C₁₂) : Derived from the benzoxazine core (C₈) and butanone chain (C₄).

- Hydrogen (H₁₇) : Accounts for aliphatic hydrogens in the butanone and benzoxazine rings.

- Chlorine (Cl) : From the hydrochloride counterion.

- Nitrogen (N₂) : One from the benzoxazine ring and one from the amino group.

- Oxygen (O₂) : One from the benzoxazine ether and one from the ketone.

Spectroscopic Confirmation :

X-ray Crystallography : Single-crystal studies of related benzoxazine derivatives, such as 4-amino-1-(7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride (CAS 1593215-78-1), validate bond lengths and angles in the bicyclic system.

This rigorous validation ensures the compound’s structural integrity and reproducibility in synthetic workflows.

Properties

IUPAC Name |

4-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14;/h1-2,4-5H,3,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHOAYPNKIQLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation or N-Acylation

- The initial step involves reacting the benzoxazine derivative with appropriate halobutyrylamino or halovalerylamino compounds to introduce the butan-1-one moiety.

- This reaction is conducted in an organic solvent inert to the reagents, such as methanol, ethanol, isopropanol, or N,N-dimethylformamide.

- The reaction conditions are optimized to avoid side reactions, often performed at room temperature or slightly elevated temperatures.

Reduction Step

- The intermediate from the first step is subjected to reduction to convert carbonyl or other reducible groups into amines.

- A preferred reducing agent is borane-tetrahydrofuran complex , which is commercially available and effective.

- The reduction is typically carried out by adding the intermediate to the reducing agent followed by heating or refluxing to complete the reaction.

- This step is crucial for obtaining the 4-amino functionality on the butanone side chain.

Oxidation Step

- Oxidation is used to convert carbinol groups into carbonyl groups when required.

- Common oxidation methods include Swern oxidation and Jones oxidation , performed under controlled low temperatures (around -60°C) in inert solvents such as methylene chloride.

- Activated dimethyl sulfoxide (DMSO), prepared from oxalyl chloride and DMSO, is often used in Swern oxidation.

- Triethylamine is added subsequently to neutralize the reaction mixture.

Cyclization (If Applicable)

- For derivatives containing lactam rings bound to the benzoxazine ring, cyclization is achieved by treating halobutyrylamino or halovalerylamino intermediates under conditions that promote ring closure.

- This step ensures the formation of the bicyclic structure characteristic of the target compound.

Reaction Conditions and Solvent Systems

- The reactions are generally conducted in inert organic solvents such as methanol, ethanol, isopropanol, N,N-dimethylformamide, or methylene chloride, chosen for their inertness to reagents and intermediates.

- An inert gas atmosphere (e.g., nitrogen or argon) is maintained during sensitive steps, especially oxidation and reduction, to prevent undesired side reactions.

- Temperature control is critical, with some reactions requiring cooling to -60°C (oxidation) or reflux conditions (reduction).

Summary of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| N-Alkylation/Acylation | Halobutyrylamino compounds, methanol/DMF, RT to mild heat | Introduce butanone side chain |

| Reduction | Borane-tetrahydrofuran complex, reflux | Convert carbonyl to amine group |

| Oxidation | Swern oxidation (DMSO/oxalyl chloride/triethylamine), -60°C | Convert alcohol to carbonyl group |

| Cyclization | Appropriate cyclization conditions for lactam formation | Form bicyclic lactam-benzoxazine structure |

Research Findings and Optimization

- The use of borane-tetrahydrofuran complex as a reducing agent is advantageous due to its selectivity and commercial availability, leading to high yields of the amine intermediate.

- Swern oxidation is preferred for its mild conditions and ability to maintain sensitive functional groups intact during oxidation.

- The choice of solvent and temperature control is crucial to prevent decomposition or side reactions, especially in multi-step syntheses involving sensitive heterocyclic systems.

- Cyclization steps have been optimized to ensure efficient ring closure without overreaction or polymerization.

Additional Notes

- While the primary synthesis route is well established in patent literature, further functionalization of the benzoxazine core (e.g., introduction of triazole moieties) has been explored in related compounds to enhance biological activity, though these modifications are beyond the scope of the preparation of the specific hydrochloride salt.

- Purification of the final hydrochloride salt typically involves crystallization from suitable solvents and characterization by NMR and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride can be utilized in the study of enzyme inhibitors and receptor binding assays. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to design drugs with therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group and benzoxazine ring can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound’s benzoxazine core is shared with other derivatives, but substituents and side-chain modifications dictate pharmacological behavior. Below is a comparative analysis with two analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Side-Chain Variations: The query compound’s 4-amino butanone chain may enhance solubility and bioavailability compared to the piperazine-substituted ethanone derivative . The benzothiophene-carboxamide analog () introduces bulkier aromatic groups, likely improving target binding but reducing metabolic stability .

Salt Forms :

Pharmacological Implications

- Antiparasitic Activity: The benzothiophene derivative () demonstrates efficacy against heartworm, suggesting that the benzoxazine core is a viable scaffold for antiparasitic agents. The query compound’s amino group could facilitate interactions with parasitic enzymes, though experimental validation is needed .

- CNS Applications: Piperazine moieties (as in ) are common in neuroactive compounds. The query compound’s amino-butane chain might similarly influence blood-brain barrier permeability, warranting exploration for neurological targets .

Research Findings and Gaps

- Structural Insights : SHELX-based crystallography () is pivotal for resolving benzoxazine derivatives’ conformations, which could guide structure-activity relationship (SAR) studies for the query compound .

- Therapeutic Potential: While the query compound lacks direct pharmacological data, its structural kinship with patented antiparasitic agents () and neuroactive analogs () highlights diverse applications.

- Critical Gaps : Experimental data on binding affinity, toxicity, and pharmacokinetics are absent. Comparative in vitro/in vivo studies are essential to validate hypotheses derived from structural comparisons.

Biological Activity

4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride (CAS: 1311317-90-4) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical formula:

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 256.72 g/mol

- CAS Number : 1311317-90-4

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value ranging from 7.84 to 16.2 µM against various cancer cell lines, including PC-3 and MDA-MB-231 . The presence of hydroxyl groups in these compounds is believed to enhance their binding affinity to estrogen receptors, similar to known anticancer agents such as isoflavones .

Anticonvulsant Activity

The anticonvulsant potential of benzoxazine derivatives has been evaluated using various models. In one study, compounds were tested in maximal electroshock tests (MES) and showed promising results in reducing seizure activity . The protective index (PI) for some derivatives was reported to be around 7.2, indicating a favorable safety profile compared to their efficacy .

Neuroprotective Effects

Research indicates that benzoxazine derivatives may also possess neuroprotective properties. In rodent models, certain analogs have shown the ability to mitigate neurotoxicity and improve cognitive function following induced seizures . This suggests potential applications in treating neurological disorders.

The mechanisms through which 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems and modulate ion channel activities, contributing to its anticonvulsant and neuroprotective effects .

Case Studies and Research Findings

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride?

Answer:

The synthesis of benzoxazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like 1-(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, dichloroacetylation of brominated benzoxazine precursors under reflux conditions in anhydrous solvents (e.g., dichloromethane) yields target molecules . For the hydrochloride salt formation, post-synthetic treatment with HCl in dioxane is effective, as demonstrated in the synthesis of 1-(1,4-diazepan-1-yl)butan-1-one hydrochloride . Key steps include:

- Reagent selection: Use anhydrous solvents and stoichiometric HCl for salt formation.

- Reaction monitoring: Employ TLC or HPLC (C18 columns, UV detection at 254 nm) to track progress .

- Purification: Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Basic: How can the molecular structure of this compound be confirmed using crystallographic methods?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Utilize the SHELX suite (e.g., SHELXL for refinement) to solve and refine the structure:

- Crystal growth: Slow evaporation of saturated solutions in polar solvents (e.g., methanol) .

- Data collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Refinement: Apply full-matrix least-squares methods in SHELXL, with R factors < 0.04 for high confidence .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its potential bioactivity?

Answer:

SAR studies require systematic modification of functional groups. For example:

- Core modifications: Replace the benzoxazine ring with other heterocycles (e.g., piperidine in ML-241 hydrochloride) to assess impact on bioactivity .

- Side-chain variations: Alter the amino-butyl moiety to test steric/electronic effects.

- Assays: Use p53 activation assays (for anticancer potential) or enzyme inhibition assays (e.g., CYP450) based on structural analogs like Kevetrin hydrochloride .

- Data analysis: Apply multivariate statistical tools (e.g., PCA) to correlate structural features with activity .

Advanced: How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

Answer:

Contradictions often arise from bioavailability or metabolic instability. Methodological strategies include:

- Metabolic profiling: Use LC-MS/MS to identify metabolites in plasma or liver microsomes .

- Formulation optimization: Encapsulate the compound in liposomes to enhance stability.

- Dose-response studies: Conduct PK/PD modeling to align in vitro IC50 values with effective plasma concentrations .

- Control experiments: Validate assays with positive controls (e.g., cytarabine hydrochloride for cytotoxicity) .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) to achieve >95% purity. Monitor via melting point analysis (compare to literature values) .

- Column chromatography: Employ silica gel (60–120 mesh) with gradient elution (chloroform:methanol 9:1 to 7:3) .

- HPLC: Use reversed-phase C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water for analytical purity checks .

Advanced: How can molecular docking be utilized to predict the compound’s mechanism of action?

Answer:

- Target selection: Prioritize receptors based on structural analogs (e.g., p53 for Kevetrin hydrochloride) .

- Docking software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e).

- Validation: Compare docking poses with crystallographic data of known ligands (e.g., SHELX-refined structures) .

- Free energy calculations: Apply MM-GBSA to estimate binding affinities .

Advanced: How can analytical inconsistencies in NMR or mass spectrometry data be addressed?

Answer:

- NMR: Assign peaks using 2D experiments (HSQC, HMBC) and compare with predicted shifts (ChemDraw or ACD/Labs).

- Mass spec: Use high-resolution ESI-MS (e.g., Q-TOF) to confirm exact mass (e.g., [M+H]+ for C13H17ClN2O3: calc. 296.75, obs. 296.75) .

- Contaminant identification: Cross-check with databases (e.g., PubChem) to rule out adducts or impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.